

# Technical Support Center: Improving the Bioavailability of Phytosphingosine in Animal Models

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **Phytosphingosine**

Cat. No.: **B030862**

[Get Quote](#)

Welcome to the technical support center for researchers, scientists, and drug development professionals working with **phytosphingosine** (PHS). This guide is designed to provide you with field-proven insights and actionable troubleshooting strategies to overcome the common challenges associated with the bioavailability of PHS in pre-clinical animal models. Our focus is on the causality behind experimental choices to empower you to design robust and successful studies.

## Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that researchers frequently encounter when beginning work with **phytosphingosine**.

Question 1: What is **Phytosphingosine** (PHS) and what are its primary therapeutic interests?

**Phytosphingosine** is a naturally occurring lipid, a sphingoid base that is a fundamental component of ceramides in the skin's stratum corneum.<sup>[1][2]</sup> It is not just a structural molecule; PHS is a bioactive compound with potent anti-inflammatory and antimicrobial properties.<sup>[2][3]</sup> <sup>[4]</sup> Its therapeutic potential is being explored for a range of applications, including:

- Dermatology: Treating inflammatory skin conditions like atopic dermatitis (eczema) and acne vulgaris by reinforcing the skin barrier and reducing microbial load.<sup>[2][3][5]</sup>

- Oncology: Studies have shown it can induce apoptosis and cell cycle arrest in cancer cells, with recent in vivo data demonstrating tumor growth inhibition in lung cancer models.[6]
- Oral Health: Laboratory research indicates PHS may prevent tooth erosion and biofilm-related disorders like caries and gingivitis.[7][8]

Question 2: What are the core challenges affecting the bioavailability of **Phytosphingosine**?

The primary obstacle is its physicochemical nature. PHS is a highly lipophilic (hydrophobic) molecule with poor aqueous solubility.[9][10] This characteristic leads to several downstream challenges depending on the desired route of administration:

- Oral Bioavailability: Low solubility in the gastrointestinal fluids leads to poor dissolution, which is often the rate-limiting step for absorption.[10] This results in low and highly variable plasma concentrations.
- Parenteral Administration: Direct injection of PHS in aqueous media is not feasible due to its inability to dissolve, which can cause precipitation and potential for embolism.
- Topical Delivery: The stratum corneum, the skin's outermost layer, is an effective lipid barrier that PHS must penetrate to reach its target sites in the epidermis and dermis.[11]

Question 3: What are the most effective strategies to improve PHS bioavailability?

Overwhelmingly, the most successful approach is the use of Lipid-Based Drug Delivery Systems (LBDDS).[10] These formulations work by encapsulating the lipophilic PHS within a lipid matrix, thereby improving its solubility, stability, and ability to be absorbed.[12][13] The most common and effective LBDDS for a compound like PHS include:

- Nanoemulsions: Oil-in-water emulsions with very small droplet sizes (typically <200 nm) that can be used for topical, oral, or parenteral routes.[9][14]
- Liposomes: Vesicles composed of one or more lipid bilayers enclosing an aqueous core. Hydrophobic drugs like PHS are entrapped within the lipid bilayer itself.[13][15]
- Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid nanoparticles with a solid matrix.[11][12] NLCs, which incorporate both solid and liquid lipids,

create a less-ordered structure that can improve drug loading and stability.[11]

Question 4: How do I choose the right animal model for my PHS study?

The choice of animal model is dictated by your research question.

- Rats and Mice: These are the most common models for both pharmacokinetic (PK) and efficacy studies due to their well-characterized physiology, availability, and cost-effectiveness. Studies have successfully detected PHS and its metabolites in rat liver, kidney, and intestine.[16][17][18] For inflammatory skin models, hairless mice are often used to study topical formulations.[3]
- Pigs: Porcine skin is structurally and functionally very similar to human skin, making it an excellent model for in vitro and in vivo topical penetration studies.[19]

Question 5: Which administration routes should I consider for PHS?

- Topical: Ideal for dermatological applications. The goal is localized delivery into the skin layers.
- Oral: Desirable for systemic effects (e.g., anti-inflammatory, anti-cancer) due to ease of administration. The primary challenge is overcoming poor absorption from the gut.
- Parenteral (e.g., Intravenous): Used when precise dosing and 100% initial bioavailability are required, typically in early PK or efficacy studies to establish a baseline. This route requires the most sophisticated formulation to ensure safety.

## Section 2: Formulation Strategies & Troubleshooting

The cornerstone of improving PHS bioavailability is advanced formulation. This section details the primary LBDDS platforms and provides solutions for common issues.

## Overview of Lipid-Based Drug Delivery Systems (LBDDS)

LBDDS enhance the bioavailability of lipophilic drugs like PHS through several mechanisms: increasing dissolution, protecting the drug from degradation, and facilitating absorption via intestinal lymphatic pathways, which can bypass first-pass metabolism in the liver.[\[10\]](#)

Table 1: Comparison of Common LBDDS for **Phytosphingosine** Delivery

| Delivery System | Description                                                                                                                      | Advantages for PHS                                                                                                                                                              | Key Challenges                                                                                               |
|-----------------|----------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------|
| Nanoemulsions   | Oil-in-water dispersion stabilized by surfactants; droplet size 20-200 nm. <a href="#">[9]</a>                                   | High loading capacity for lipophilic drugs; enhances skin penetration; suitable for oral and IV routes.<br><a href="#">[9]</a> <a href="#">[14]</a>                             | Physical instability (creaming, coalescence); requires high-energy homogenization. <a href="#">[14]</a>      |
| Liposomes       | Spherical vesicles with a lipid bilayer. PHS is incorporated into the bilayer. <a href="#">[15]</a>                              | Biocompatible and biodegradable; can encapsulate both hydrophilic and hydrophobic drugs; well-established for parenteral use. <a href="#">[12]</a> <a href="#">[13]</a>         | Lower drug loading for PHS compared to other systems; potential for drug leakage; manufacturing scalability. |
| SLNs & NLCs     | Nanoparticles with a solid lipid core. NLCs are a modified version with a blend of solid and liquid lipids. <a href="#">[11]</a> | Controlled/sustained release profile; occlusive properties on the skin enhance hydration and penetration; good physical stability. <a href="#">[11]</a><br><a href="#">[12]</a> | Potential for drug expulsion during storage (especially SLNs); lower drug loading compared to nanoemulsions. |

## Formulation Troubleshooting Guide

| Issue Encountered                                                      | Potential Cause(s)                                                                                                                             | Recommended Solution(s)                                                                                                                                                                                                                                                                     |
|------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Low Encapsulation Efficiency / Drug Loading                            | PHS has poor solubility in the selected lipid matrix. Drug precipitation during formulation.                                                   | Screen various lipids (triglycerides, phospholipids) to find one with higher PHS solubility. <sup>[9]</sup> For nanoemulsions, adding a co-solvent or using a lipid like Lipoid E-80 can increase solubility. <sup>[9]</sup> Optimize the drug-to-lipid ratio.                              |
| Particle Aggregation / Flocculation                                    | Insufficient surfactant/stabilizer concentration. Inappropriate Zeta Potential (surface charge). High ionic strength of the dispersion medium. | Increase the concentration of the stabilizer (e.g., Tween 80, Poloxamers). For nanoemulsions, PHS itself can impart a positive charge, which aids stability. <sup>[9]</sup> If needed, add a cationic lipid. Use a low-ionic-strength buffer for dispersion.                                |
| Physical Instability During Storage (e.g., Creaming, Phase Separation) | Ostwald ripening (in emulsions). Polymorphic transitions of the lipid matrix (in SLNs). Fusion of vesicles (in liposomes).                     | Use a combination of a hydrophilic and a lipophilic surfactant to stabilize the interface. <sup>[9]</sup> Formulate as NLCs instead of SLNs to create a less-ordered lipid matrix that reduces drug expulsion. For liposomes, include cholesterol to stabilize the bilayer. <sup>[15]</sup> |
| Inconsistent Particle Size                                             | Suboptimal processing parameters (homogenization pressure, temperature, cycles).<br><sup>[9]</sup>                                             | Systematically optimize homogenization conditions. For example, a study found 8 cycles at 500 bar and 50°C to be optimal for a PHS nanoemulsion. <sup>[9]</sup>                                                                                                                             |

## Section 3: Administration Route-Specific Guides & Protocols

This section provides detailed guidance for overcoming the unique challenges of each administration route.

### Oral Administration Guide

Primary Challenge: Ensuring PHS dissolves in the GI tract and is absorbed before being eliminated. The high lipophilicity makes it a Biopharmaceutics Classification System (BCS) Class II compound (poor solubility, high permeability).[\[10\]](#)

Recommended Strategy: Self-Nanoemulsifying Drug Delivery Systems (SNEDDS). SNEDDS are anhydrous mixtures of oil, surfactants, and the drug (PHS) that spontaneously form a fine oil-in-water nanoemulsion upon gentle agitation with aqueous media (i.e., in the stomach).[\[10\]](#) This in-situ emulsion formation presents the PHS in solubilized nanodroplets with a large surface area, maximizing absorption.

[Click to download full resolution via product page](#)

Caption: Workflow for developing and testing an oral SNEDDS formulation for PHS.

## Oral Administration Troubleshooting

| Issue Encountered                              | Potential Cause(s)                                                                                                                   | Recommended Solution(s)                                                                                                                                                                                                                                                                                                                                 |
|------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| High Inter-Animal Variability in Plasma Levels | Formulation is not robust to dilution in different GI conditions (pH, enzymes). Food effects (fed vs. fasted state).                 | Test the SNEDDS formulation's stability in simulated gastric and intestinal fluids. Adjust surfactant/co-surfactant ratios for better stability. Standardize the feeding state of the animals (typically fasted overnight) for all PK studies.                                                                                                          |
| Low Cmax and AUC (Poor Absorption)             | The formed emulsion droplets are too large. PHS precipitates out of the emulsion in the GI tract. Significant first-pass metabolism. | Optimize the SNEDDS formulation for smaller droplet size (<100 nm is ideal). <sup>[10]</sup> Ensure the chosen oil phase has high solubilizing capacity for PHS to prevent precipitation upon dilution. LBDDS can promote lymphatic uptake, bypassing the liver. Analyze for metabolites to understand the extent of first-pass effect. <sup>[17]</sup> |

## Topical Administration Guide

**Primary Challenge:** Overcoming the skin's barrier function, primarily the stratum corneum, to deliver PHS to viable epidermal and dermal layers.<sup>[5][11]</sup>

**Recommended Strategy:** Positively-charged oil-in-water (o/w) nanoemulsions. The small droplet size enhances the surface area for contact with the skin, and lipids in the formulation can act as penetration enhancers by transiently disrupting the stratum corneum lipids.<sup>[11][14]</sup> PHS itself can provide the positive charge, which improves stability and may enhance interaction with the negatively charged skin surface.<sup>[9]</sup>

This protocol is adapted from the methodology described by Yilmaz et al. (2005).[\[9\]](#)

- Prepare the Oil Phase:
  - Dissolve **Phytosphingosine** (PHS) and any other lipophilic components (e.g., ceramides, cholesterol) in the chosen oil phase (e.g., octyldodecanol).
  - Add a lipophilic surfactant (e.g., Lipoid E-80) and warm gently (e.g., 50-60°C) to ensure complete dissolution.
- Prepare the Aqueous Phase:
  - Dissolve a hydrophilic surfactant (e.g., Tween 80) in purified water.
  - Add any water-soluble excipients (e.g., glycerol as a humectant). Heat to the same temperature as the oil phase.
- Create the Pre-emulsion:
  - Add the oil phase to the aqueous phase while stirring with a high-shear mixer (e.g., Ultra-Turrax) for 5-10 minutes to form a coarse emulsion.
- High-Pressure Homogenization:
  - Process the pre-emulsion through a high-pressure homogenizer.
  - Homogenize at a set pressure (e.g., 500 bar) and temperature (e.g., 50°C) for a specific number of cycles (e.g., 8 cycles).[\[9\]](#) The number of cycles is critical; too few may result in large particles, while too many can lead to particle agglomeration.
- Characterization:
  - Measure the mean droplet size and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS). (Target: < 200 nm, PDI < 0.3).
  - Measure the Zeta Potential to confirm surface charge and predict stability. (Target: > +30 mV for electrostatic stabilization).

- Assess physical stability by storing samples at different temperatures (e.g., 4°C, 25°C, 40°C) and monitoring for changes in droplet size or signs of separation over time.

## Parenteral Administration Guide

**Primary Challenge:** The formulation must be sterile, non-toxic, and have a particle size small enough (<200 nm) to prevent embolism, while keeping the highly insoluble PHS in solution.

**Recommended Strategy:** Liposomal formulations. Liposomes are clinically established for parenteral delivery of hydrophobic drugs.[\[13\]](#)[\[15\]](#) PHS would be incorporated directly into the phospholipid bilayer.

| Issue Encountered                                | Potential Cause(s)                                                                                                                  | Recommended Solution(s)                                                                                                                                                                                                                                            |
|--------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Precipitation Upon Dilution or Injection         | The formulation is not stable in physiological fluids (e.g., interaction with plasma proteins). Drug has leaked from the liposomes. | Use PEGylated lipids (e.g., DSPE-PEG) to create a "stealth" liposome that reduces interaction with serum proteins and prolongs circulation time. <a href="#">[15]</a> Include cholesterol in the formulation to increase bilayer rigidity and reduce drug leakage. |
| Rapid Clearance from Circulation (Low Half-life) | Uptake by the reticuloendothelial system (RES) in the liver and spleen. <a href="#">[15]</a>                                        | Use stealth (PEGylated) liposomes. <a href="#">[15]</a> Ensure particle size is consistently below 150 nm, as larger particles are cleared more rapidly by the RES.                                                                                                |
| Toxicity or Hemolysis                            | Cationic lipids used for stabilization can be toxic. Surfactants used in some nanoformulations can cause hemolysis.                 | For parenteral use, favor neutral or anionic liposomes unless targeting is required. <a href="#">[15]</a> Avoid harsh surfactants. Screen all excipients for biocompatibility and hemocompatibility in vitro before in vivo use.                                   |

## Section 4: Bioanalytical Methods & Troubleshooting

Accurate quantification of PHS in biological matrices is critical for any bioavailability study.

Recommended Method: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This method offers the highest sensitivity and specificity for quantifying lipids like PHS in complex matrices like plasma or tissue homogenates.[\[20\]](#)[\[21\]](#)[\[22\]](#)

### Protocol: Quantification of PHS in Plasma by LC-MS/MS

- Sample Preparation (Lipid Extraction):
  - Thaw plasma samples on ice.[\[21\]](#)
  - To 50 µL of plasma, add a known amount of an internal standard (IS), such as a stable isotope-labeled PHS or a structural analog like d7-sphinganine.[\[20\]](#)[\[21\]](#) The IS is crucial to correct for extraction losses and matrix effects.
  - Perform a protein precipitation and liquid-liquid extraction by adding a solvent mixture like chloroform/methanol.[\[20\]](#)[\[21\]](#) Vortex vigorously.
  - Centrifuge to separate the layers. Carefully collect the lower organic layer containing the lipids.
  - Evaporate the solvent under a stream of nitrogen.
  - Reconstitute the dried lipid extract in a small volume of the initial mobile phase for injection.
- LC-MS/MS Analysis:
  - Chromatography: Use a reverse-phase C18 column to separate PHS from other lipids.[\[20\]](#)
  - Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
  - Detection: Use Multiple Reaction Monitoring (MRM) for maximum sensitivity and specificity. Monitor the specific precursor-to-product ion transition for PHS (e.g., m/z 318.3

-> specific product ions) and for the internal standard.[20]

- Data Analysis:

- Generate a calibration curve using known concentrations of PHS standard spiked into a blank matrix (e.g., control plasma).
- Calculate the PHS concentration in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[20]

## Bioanalytical Troubleshooting

| Issue Encountered                               | Potential Cause(s)                                                                                           | Recommended Solution(s)                                                                                                                                                                                                                                                                                 |
|-------------------------------------------------|--------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Poor Analyte Recovery                           | Inefficient lipid extraction from the plasma matrix.                                                         | Optimize the extraction solvent system. Ensure vigorous mixing and proper phase separation. The internal standard should correct for this; if IS recovery is also low, the extraction method is the problem.                                                                                            |
| Matrix Effects (Ion Suppression or Enhancement) | Co-eluting endogenous lipids or salts from the plasma interfere with the ionization of PHS in the MS source. | Improve chromatographic separation to resolve PHS from interfering compounds. Use a stable isotope-labeled internal standard, as it will experience the same matrix effects as the analyte, providing the most accurate correction. <sup>[20]</sup> Dilute the sample extract if suppression is severe. |
| Low Sensitivity / Cannot Detect PHS             | PHS concentration is below the method's limit of quantification (LOQ). Inefficient ionization.               | Concentrate the sample extract by reconstituting in a smaller volume. Optimize MS source parameters (e.g., spray voltage, gas flows, temperature). Ensure the mobile phase is compatible with ESI+ (e.g., contains a small amount of formic acid).<br><a href="#">[21]</a>                              |

## Section 5: In-Vivo Study Troubleshooting

When unexpected results arise from animal studies, a systematic approach is needed to identify the root cause.

[Click to download full resolution via product page](#)

Caption: A decision tree for troubleshooting unexpected efficacy results in vivo.

## References

- Lipid-Based Drug Delivery Systems: Formulation and Applications. (n.d.). ResearchGate.
- Yilmaz, E., & Borchert, H. H. (2005). Design of a **phytosphingosine**-containing, positively-charged nanoemulsion as a colloidal carrier system for dermal application of ceramides. European Journal of Pharmaceutics and Biopharmaceutics, 60(1), 91-98. [\[Link\]](#)
- The future of lipid-based drug delivery systems. (2025). CAS.org. [\[Link\]](#)
- LIPIDS AS CARRIERS OF LIPID BASED DRUG DELIVERY SYSTEM (LBDDS) AND TYPES OF LBBDS: A REVIEW. (n.d.). CIBTech. [\[Link\]](#)
- Lipid-based Delivery Systems. (n.d.). University of British Columbia. [\[Link\]](#)
- Spada, F., et al. (2024).
- Pouton, C. W., & Porter, C. J. (2022).
- Cutignano, A., et al. (2010). UPLC-MS/MS method for analysis of sphingosine 1-phosphate in biological samples.
- A rapid and validated HPLC method to quantify sphingosine 1-phosphate in human plasma using solid-phase extraction followed by derivatization with fluorescence detection. (2005).

- **Phytosphingosine.** (n.d.). UL Prospector. [\[Link\]](#)
- de Bellefonds, C. (2020). What the Heck is **Phytosphingosine** and What Is It Doing In My Skin Care Products?. Healthline. [\[Link\]](#)
- Crossman, M. W., & Morrison, W. R. (1975). Biosynthesis of **phytosphingosine** by the rat. *Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism*, 380(3), 397-406. [\[Link\]](#)
- Nădăban, A., et al. (2021). **Phytosphingosine** ceramide mainly localizes in the central layer of the unique lamellar phase of skin lipid model systems. *Journal of Lipid Research*, 62, 100067. [\[Link\]](#)
- Spada, F., et al. (2024). Considering **Phytosphingosine**-Based Ceramide Formulations for Atopic Skin Care.
- Butter, J. J., et al. (2005). A rapid and validated HPLC method to quantify sphingosine 1-phosphate in human plasma using solid-phase extraction followed by derivatization with fluorescence detection.
- Penetration results of **Phytosphingosine** in formulation with different... (n.d.).
- Yilmaz, E., & Borchert, H. H. (2005). Design of a **phytosphingosine**-containing, positively-charged nanoemulsion as a colloidal carrier system for dermal application of ceramides.
- **Phytosphingosine** – Knowledge and References. (n.d.). Taylor & Francis. [\[Link\]](#)
- Species differences in metabolism and pharmacokinetics of a sphingosine-1-phosphate receptor agonist in rats and dogs: Formation of a unique glutathione adduct in the rat. (2016).
- Nădăban, A., et al. (2022). Effect of sphingosine and **phytosphingosine** ceramide ratio on lipid arrangement and barrier function in skin lipid models. *Biochimica et Biophysica Acta (BBA) - Biomembranes*, 1864(5), 183880. [\[Link\]](#)
- Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols. (2020). PMC - NIH. [\[Link\]](#)
- **[Phytosphingosine, a new ingredient for oral care products?].** (2024). PubMed. [\[Link\]](#)
- Li, Y., et al. (2024). **Phytosphingosine** inhibits the growth of lung adenocarcinoma cells by inducing G2/M-phase arrest, apoptosis, and mitochondria-dependent pathway cell death in vitro and in vivo. *Chemical Biology & Drug Design*, 103(1), e14439. [\[Link\]](#)
- Bouhours, D., & Glickman, R. M. (1984). **Phytosphingosine** in Intestinal Glycolipids of the Rat Fetus. *Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism*, 794(1), 169-171. [\[Link\]](#)
- Pavicic, T., et al. (2007). Anti-microbial and -inflammatory activity and efficacy of **phytosphingosine**: an in vitro and in vivo study addressing acne vulgaris. *International Journal of Cosmetic Science*, 29(3), 181-190. [\[Link\]](#)
- van der Mei, H. C., et al. (2018). **Phytosphingosine** Prevents the Formation of Young Salivary Biofilms in vitro. *Journal of Dental Research*, 97(2), 213-219. [\[Link\]](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [ulprospector.com](http://ulprospector.com) [ulprospector.com]
- 2. Anti-microbial and -inflammatory activity and efficacy of phytosphingosine: an in vitro and in vivo study addressing acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phytosphingosine: Definition, Products, and Uses [healthline.com]
- 4. [taylorandfrancis.com](http://taylorandfrancis.com) [taylorandfrancis.com]
- 5. Considering Phytosphingosine-Based Ceramide Formulations for Atopic Skin Care [mdpi.com]
- 6. Phytosphingosine inhibits the growth of lung adenocarcinoma cells by inducing G2/M-phase arrest, apoptosis, and mitochondria-dependent pathway cell death in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Phytosphingosine, a new ingredient for oral care products?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phytosphingosine Prevents the Formation of Young Salivary Biofilms in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design of a phytosphingosine-containing, positively-charged nanoemulsion as a colloidal carrier system for dermal application of ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [cibtech.org](http://cibtech.org) [cibtech.org]
- 11. [mdpi.com](http://mdpi.com) [mdpi.com]
- 12. [researchgate.net](http://researchgate.net) [researchgate.net]
- 13. The future of lipid-based drug delivery systems | CAS [cas.org]
- 14. [researchgate.net](http://researchgate.net) [researchgate.net]
- 15. Lipid-based Delivery Systems | Laboratory of Targeted Drug Delivery and Nanomedicine [[lilab-tddn.pharmsci.ubc.ca](http://lilab-tddn.pharmsci.ubc.ca)]
- 16. Biosynthesis of phytosphingosine by the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [researchgate.net](http://researchgate.net) [researchgate.net]

- 18. Phytosphingosine in intestinal glycolipids of the rat fetus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. UPLC-MS/MS method for analysis of sphingosine 1-phosphate in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Improving the Bioavailability of Phytosphingosine in Animal Models]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b030862#improving-the-bioavailability-of-phytosphingosine-in-animal-models>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)